![molecular formula C16H18N2O4 B2737421 2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid CAS No. 1050152-79-8](/img/structure/B2737421.png)
2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a cyanocyclohexyl group, and a carbamoyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the cyanocyclohexyl carbamate, which is then reacted with a benzoic acid derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The benzoic acid moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Applications De Recherche Scientifique
2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development and disease treatment.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various physiological processes. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic Acid Derivatives: Compounds like 4-hydroxybenzoic acid and 3,5-dinitrobenzoic acid share structural similarities with 2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid.
Carbamoyl Compounds: Other carbamoyl-containing compounds, such as carbamoyl chloride and carbamoyl phosphate, exhibit similar reactivity patterns.
Uniqueness
What sets this compound apart is its combination of a cyanocyclohexyl group with a benzoic acid moiety, providing a unique set of chemical properties and potential applications. This structural uniqueness allows for specific interactions and reactivity that are not observed in other similar compounds.
Propriétés
IUPAC Name |
2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c17-11-16(8-4-1-5-9-16)18-14(19)10-22-13-7-3-2-6-12(13)15(20)21/h2-3,6-7H,1,4-5,8-10H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYZHJZRYXVLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 6-(4-butoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2737339.png)
![(3aR,3'aR,8aS,8'aS)-2,2'-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B2737340.png)
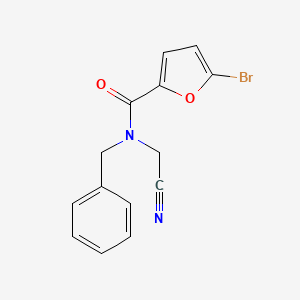
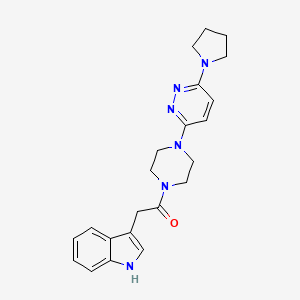
![2-cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2737345.png)
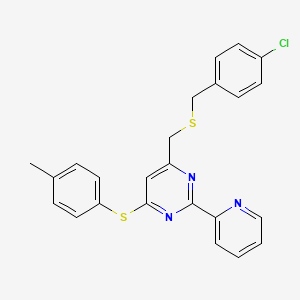

![cyclopropyl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2737350.png)
![2-(2-(2-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2737351.png)
![3-methoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2737352.png)
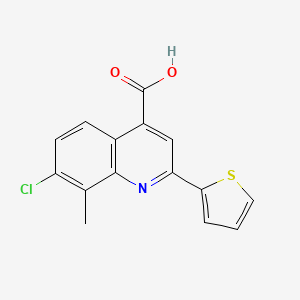
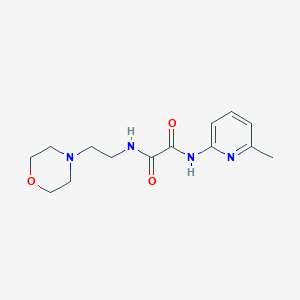
![N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2737359.png)
![Dimethyl 5,5-dicyano-4-(4-fluorophenyl)-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2737360.png)
